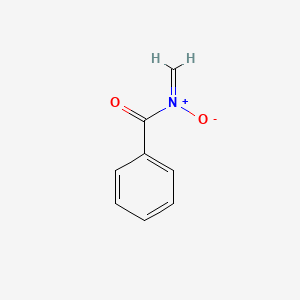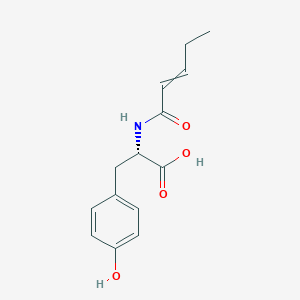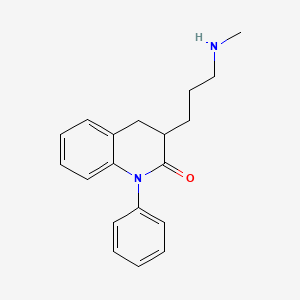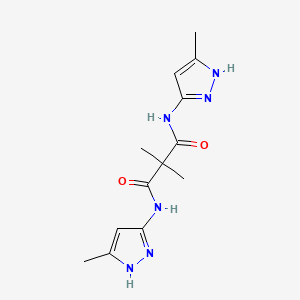
2-(Methoxymethyl)-1-(4-methylbenzene-1-sulfonyl)-3-phenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-3-phenyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. This compound is characterized by the presence of a methoxymethyl group, a phenyl group, and a tosyl group attached to the aziridine ring. The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions. For example, the reaction of phenylamine with an epoxide in the presence of a base like sodium hydroxide can yield the aziridine ring.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the aziridine with tosyl chloride in the presence of a base such as pyridine. This step ensures the protection of the nitrogen atom and enhances the stability of the compound.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of aziridine derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-3-phenyl-1-tosylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aziridine-containing substrates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The tosyl group enhances the stability of the compound and can be selectively removed under mild conditions, allowing for further functionalization.
Molecular Targets and Pathways:
Nucleophilic Attack: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and formation of amine derivatives.
Electrophilic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further modification of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(Methoxymethyl)-3-phenylaziridine: Lacks the tosyl group, making it less stable and less reactive.
3-Phenyl-1-tosylaziridine: Lacks the methoxymethyl group, which reduces its versatility in synthetic applications.
2-(Methoxymethyl)-1-tosylaziridine:
Uniqueness: 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine is unique due to the combination of the methoxymethyl, phenyl, and tosyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
796975-13-8 |
|---|---|
Molekularformel |
C17H19NO3S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(methoxymethyl)-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C17H19NO3S/c1-13-8-10-15(11-9-13)22(19,20)18-16(12-21-2)17(18)14-6-4-3-5-7-14/h3-11,16-17H,12H2,1-2H3 |
InChI-Schlüssel |
JLCHRJQURIWYHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)


![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)


![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
